4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
This compound is a type of chromen-2-one, which is a class of organic compounds known for their diverse range of biological activities . It contains a benzylpiperazine moiety, which is a structural motif found in a variety of pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound can be characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The presence of a piperazine ring and a chromen-2-one moiety can be confirmed by these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The benzylpiperazine moiety may undergo reactions typical of secondary amines, while the chromen-2-one moiety may undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a piperazine ring could influence its solubility in water, while the chromen-2-one moiety could influence its UV-visible absorption spectrum .Scientific Research Applications
Based on the available information, here is an analysis of some potential scientific research applications for the compound 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one:
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Molecular docking simulations suggest that it may act as an enzyme inhibitor, with hydrophobic interactions stabilizing the enzyme-inhibitor complex .
Herbicidal Activity
Although not directly related to the exact compound , similar benzotrizole derivatives have been evaluated for their herbicidal activities against barnyard grass and rape, showing weak activities .
Antifungal Agents
Again, while not directly related to the exact compound , related 4-arylpiperazin derivatives have been synthesized as potential antifungal agents .
Future Directions
The future research directions for this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the development of analogs with improved potency and selectivity could also be a potential area of research .
Mechanism of Action
Target of Action
The primary targets of the compound 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one are oxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair mechanisms .
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity .
Biochemical Pathways
The compound’s interaction with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in many metabolic processes, including the electron transport chain, a crucial part of cellular respiration . By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to various downstream effects .
Result of Action
The compound has been found to exhibit significant antimicrobial activity, including antibacterial and antifungal effects . This suggests that its action on oxidoreductase proteins may result in the disruption of essential metabolic processes in these microorganisms, leading to their inhibition or death .
properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-12-21-20(14-23(26)27-22(21)13-18(17)2)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBAIFHPOWNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one |
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